molecular formula C8H11BrN2O2 B2423383 (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid CAS No. 1328640-52-3

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2423383
CAS RN: 1328640-52-3
M. Wt: 247.092
InChI Key: HFBIBQDZYTVIPR-UHFFFAOYSA-N
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Description

“(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the IUPAC name (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is available in a solid form .


Molecular Structure Analysis

The molecular structure of “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” includes a pyrazole ring, which is a heterocyclic compound containing two nitrogen atoms . The compound also contains a bromine atom and an isopropyl group attached to the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” are not available, pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo reactions with binucleophiles to form 4,5-dihydro-1H-pyrazoles .


Physical And Chemical Properties Analysis

“(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

While specific safety data for “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. This typically includes wearing protective clothing and eye protection, and working in a well-ventilated area .

properties

IUPAC Name

2-(4-bromo-2-propan-2-ylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBIBQDZYTVIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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